molecular formula C11H20N4O B13623008 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide

Cat. No.: B13623008
M. Wt: 224.30 g/mol
InChI Key: JHCMZHGFKAYOMZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate amine and a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-benzylamine

Uniqueness

Compared to similar compounds, 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide offers unique properties due to its specific functional groups. These groups can influence its reactivity, biological activity, and potential applications. For example, the presence of the ethylamino group can enhance its solubility and bioavailability, making it more suitable for certain applications in medicinal chemistry.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide

InChI

InChI=1S/C11H20N4O/c1-5-13-11(4,10(12)16)7-15-9(3)6-8(2)14-15/h6,13H,5,7H2,1-4H3,(H2,12,16)

InChI Key

JHCMZHGFKAYOMZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C(=CC(=N1)C)C)C(=O)N

Origin of Product

United States

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